BMS-903452

Vue d'ensemble

Description

BMS-903452 est un agoniste puissant et sélectif du récepteur couplé aux protéines G 119 (GPR119). Ce composé a été principalement étudié pour son potentiel dans le traitement du diabète de type 2 en stimulant la libération d'insuline dépendante du glucose et en favorisant la sécrétion d'hormones incrétines telles que le peptide 1 de type glucagon (GLP-1) dans le tractus gastro-intestinal .

Méthodes De Préparation

La synthèse du BMS-903452 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions spécifiques. La voie de synthèse commence généralement par la préparation de la 5-chloro-4-((1-(5-chloropyrimidin-2-yl)pipéridin-4-yl)oxy)-1-(2-fluoro-4-(méthylsulfonyl)phényl)pyridin-2(1H)-one. Cela implique l'utilisation de réactifs tels que la chloropyrimidine, la pipéridine et divers groupes protecteurs pour assurer des réactions sélectives . Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces étapes pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental.

Analyse Des Réactions Chimiques

BMS-903452 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide de réactifs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.

Substitution : Les réactions de substitution nucléophile sont courantes, les nucléophiles tels que les amines ou les thiols remplaçant les groupes partants de la molécule.

Hydrolyse : Les réactions d'hydrolyse peuvent se produire en milieu acide ou basique, conduisant à la rupture des liaisons ester ou amide

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation pourrait produire des sulfoxydes ou des sulfones, tandis que la réduction pourrait produire des alcools ou des amines.

4. Applications de la recherche scientifique

Chimie : En tant que composé modèle pour étudier les agonistes des récepteurs couplés aux protéines G et leurs interactions.

Biologie : Étudier le rôle du GPR119 dans le métabolisme du glucose et la sécrétion d'insuline.

Médecine : Développer de nouveaux traitements pour le diabète de type 2 en ciblant le GPR119 pour améliorer la libération d'insuline et la sécrétion d'hormones incrétines.

Industrie : Utilisation potentielle dans le développement de nouveaux produits pharmaceutiques ciblant les maladies métaboliques .

5. Mécanisme d'action

This compound exerce ses effets en activant sélectivement le GPR119, qui est principalement exprimé dans les cellules β pancréatiques et les cellules entéroendocrines du tractus gastro-intestinal. L'activation du GPR119 entraîne la stimulation de la libération d'insuline dépendante du glucose par le pancréas et la promotion de la sécrétion d'hormones incrétines, en particulier du GLP-1, par le tractus gastro-intestinal. Ce double mécanisme contribue à maintenir les taux de glucose plasmatique adéquats et à améliorer le contrôle glycémique chez les patients atteints de diabète de type 2 .

Applications De Recherche Scientifique

Chemistry: As a model compound for studying G-protein-coupled receptor agonists and their interactions.

Biology: Investigating the role of GPR119 in glucose metabolism and insulin secretion.

Medicine: Developing new treatments for type 2 diabetes mellitus by targeting GPR119 to enhance insulin release and incretin hormone secretion.

Industry: Potential use in the development of new pharmaceuticals targeting metabolic diseases .

Mécanisme D'action

BMS-903452 exerts its effects by selectively activating GPR119, which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. Activation of GPR119 leads to the stimulation of glucose-dependent insulin release from the pancreas and the promotion of incretin hormone secretion, particularly GLP-1, from the gastrointestinal tract. This dual mechanism helps in maintaining proper plasma glucose levels and improving glycemic control in patients with type 2 diabetes mellitus .

Comparaison Avec Des Composés Similaires

BMS-903452 est unique en raison de sa forte sélectivité et de sa puissance en tant qu'agoniste du GPR119. Les composés similaires comprennent :

2-oléoylglycérol : Un autre agoniste du GPR119 présentant des effets neuroprotecteurs et la capacité d'induire la sécrétion de GLP-1.

Dihydromunduletone : Un antagoniste du récepteur couplé aux protéines G d'adhésion avec des agonistes liés similaires.

Agoniste GPR120 3 : Un agoniste sélectif du GPR120, un autre récepteur impliqué dans la régulation métabolique.

Comparé à ces composés, this compound a montré une efficacité supérieure dans la stimulation de la libération d'insuline et de la sécrétion d'hormones incrétines, ce qui en fait un candidat prometteur pour le traitement du diabète de type 2 .

Propriétés

Numéro CAS |

1339944-47-6 |

|---|---|

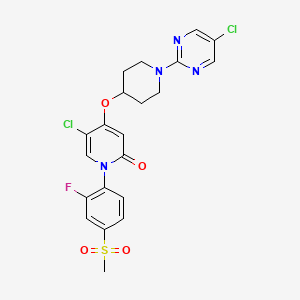

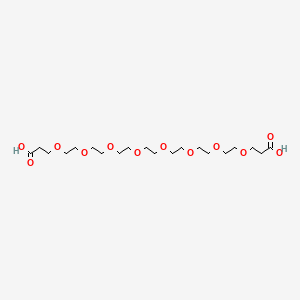

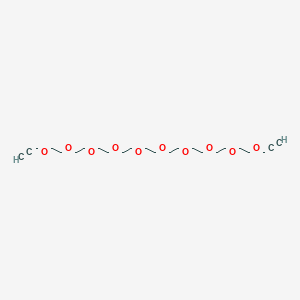

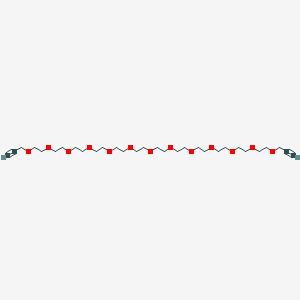

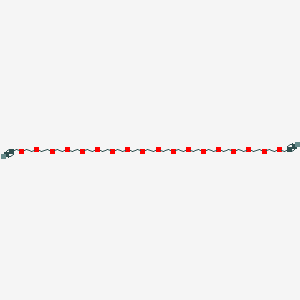

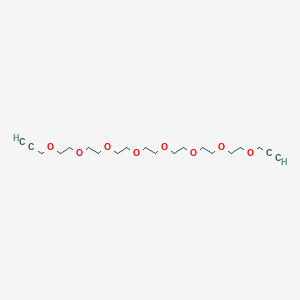

Formule moléculaire |

C21H19Cl2FN4O4S |

Poids moléculaire |

513.4 g/mol |

Nom IUPAC |

5-chloro-4-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy-1-(2-fluoro-4-methylsulfonylphenyl)pyridin-2-one |

InChI |

InChI=1S/C21H19Cl2FN4O4S/c1-33(30,31)15-2-3-18(17(24)8-15)28-12-16(23)19(9-20(28)29)32-14-4-6-27(7-5-14)21-25-10-13(22)11-26-21/h2-3,8-12,14H,4-7H2,1H3 |

Clé InChI |

OGIAVRWXUPYGGC-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N2C=C(C(=CC2=O)OC3CCN(CC3)C4=NC=C(C=N4)Cl)Cl)F |

SMILES canonique |

CS(=O)(=O)C1=CC(=C(C=C1)N2C=C(C(=CC2=O)OC3CCN(CC3)C4=NC=C(C=N4)Cl)Cl)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BMS-903452; BMS 903452; BMS903452. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[3-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-1-(4-cyanophenyl)urea](/img/structure/B606195.png)